2-amino-N-[2-(4-methylphenoxy)ethyl]benzamide
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Overview
Description
2-amino-N-[2-(4-methylphenoxy)ethyl]benzamide is an organic compound with the molecular formula C16H18N2O2 It is a benzamide derivative, characterized by the presence of an amino group and a 4-methylphenoxyethyl substituent
Mechanism of Action
Target of Action
Similar compounds have shown activity against gram-positive bacteria and yeast , and have been used in antiviral research .
Mode of Action
It’s known that similar compounds interact with their targets, causing changes that result in enhanced antiviral activity .
Result of Action
Similar compounds have shown inhibitory activities against solid tumor cells and enhanced antiviral activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[2-(4-methylphenoxy)ethyl]benzamide typically involves the reaction of 2-amino benzamide with 2-(4-methylphenoxy)ethyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[2-(4-methylphenoxy)ethyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzamide moiety can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
2-amino-N-[2-(4-methylphenoxy)ethyl]benzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-amino-N-[2-(4-methylphenoxy)ethyl]benzamide can be compared with other benzamide derivatives, such as:
- 2-amino-N-[2-(4-methoxyphenoxy)ethyl]benzamide
- 2-amino-N-[2-(4-chlorophenoxy)ethyl]benzamide
- 2-amino-N-[2-(4-fluorophenoxy)ethyl]benzamide
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. The presence of different substituents can lead to variations in their physical properties, such as solubility and melting point, as well as their interactions with molecular targets.
Properties
IUPAC Name |
2-amino-N-[2-(4-methylphenoxy)ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-12-6-8-13(9-7-12)20-11-10-18-16(19)14-4-2-3-5-15(14)17/h2-9H,10-11,17H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWSNWCMETVPDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCNC(=O)C2=CC=CC=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20365840 |
Source
|
Record name | 2-amino-N-[2-(4-methylphenoxy)ethyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20365840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
540515-70-6 |
Source
|
Record name | 2-amino-N-[2-(4-methylphenoxy)ethyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20365840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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